molecular formula C32H29N3O2 B11584930 1-(2-benzyl-1H-benzimidazol-1-yl)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol

1-(2-benzyl-1H-benzimidazol-1-yl)-3-[2-(4-methoxyphenyl)-1H-indol-1-yl]propan-2-ol

Cat. No.: B11584930
M. Wt: 487.6 g/mol
InChI Key: VENREUPGBICHPA-UHFFFAOYSA-N
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Description

1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-[2-(4-METHOXYPHENYL)-1H-INDOL-1-YL]PROPAN-2-OL is a synthetic organic compound that features a benzodiazole and indole moiety. Compounds with such structures are often studied for their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-[2-(4-METHOXYPHENYL)-1H-INDOL-1-YL]PROPAN-2-OL typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Moiety: This can be achieved by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Coupling of the Two Moieties: The benzodiazole and indole moieties can be coupled through a nucleophilic substitution reaction, often using a suitable linker such as a halogenated alkane.

    Final Functionalization:

Industrial Production Methods

Industrial production of such complex organic compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-[2-(4-METHOXYPHENYL)-1H-INDOL-1-YL]PROPAN-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases such as cancer and infections.

    Industry: Potential use in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-[2-(4-METHOXYPHENYL)-1H-INDOL-1-YL]PROPAN-2-OL would depend on its specific biological target. Generally, compounds with benzodiazole and indole moieties can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-[2-(4-HYDROXYPHENYL)-1H-INDOL-1-YL]PROPAN-2-OL
  • 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-[2-(4-CHLOROPHENYL)-1H-INDOL-1-YL]PROPAN-2-OL

Uniqueness

The uniqueness of 1-(2-BENZYL-1H-1,3-BENZODIAZOL-1-YL)-3-[2-(4-METHOXYPHENYL)-1H-INDOL-1-YL]PROPAN-2-OL lies in its specific substitution pattern and the presence of both benzodiazole and indole moieties, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C32H29N3O2

Molecular Weight

487.6 g/mol

IUPAC Name

1-(2-benzylbenzimidazol-1-yl)-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol

InChI

InChI=1S/C32H29N3O2/c1-37-27-17-15-24(16-18-27)31-20-25-11-5-7-13-29(25)34(31)21-26(36)22-35-30-14-8-6-12-28(30)33-32(35)19-23-9-3-2-4-10-23/h2-18,20,26,36H,19,21-22H2,1H3

InChI Key

VENREUPGBICHPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN4C5=CC=CC=C5N=C4CC6=CC=CC=C6)O

Origin of Product

United States

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